![molecular formula C16H26ClNO B1395070 3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220016-85-2](/img/structure/B1395070.png)

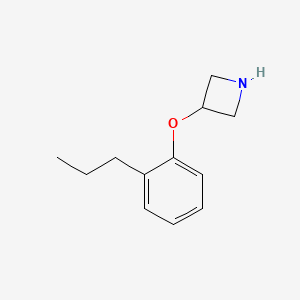

3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride

Descripción general

Descripción

3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride, also known as TBPMPH, is a novel compound that has been extensively studied for its diverse properties and potential applications in various fields of research and industry. It is a useful intermediate for pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to TBPMPH often involves the use of tert-butyl esters . Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

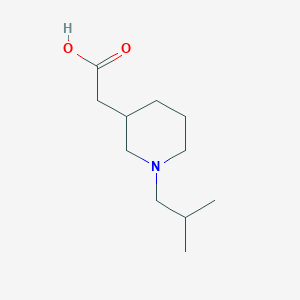

The molecular formula of TBPMPH is C16H26ClNO. The molecular weight is 283.83 g/mol. More detailed structural information, such as crystallographic data, could be obtained from the Cambridge Crystallographic Data Centre .Aplicaciones Científicas De Investigación

Synthesis and Potential Therapeutic Applications

Antiinflammatory Activities : 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, related to the queried compound, were synthesized and evaluated for their anti-inflammatory and analgesic potential. Some compounds in this series showed dual inhibitory activity and had anti-inflammatory properties comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Potential Antithrombin Activity : Pyrrolidine derivatives, synthesized with high enantiomeric excess, were identified as potential thrombin inhibitors through comprehensive molecular docking studies (Ayan et al., 2013).

Chemical Properties and Applications

Metabolic Pathways : A study of CP-533,536, a compound structurally similar to the queried chemical, focused on its metabolism through CYP2C8 and CYP3A. This research is crucial for understanding the metabolic pathways and potential drug interactions (Prakash et al., 2008).

Electrochemical Properties : Novel pyrrolidine derivatives containing sterically hindered phenol fragments were studied for their redox properties. These compounds were analyzed using cyclic voltammetry and ESR spectroscopy, suggesting their application as antioxidant agents (Osipova et al., 2011).

Asymmetric Synthesis : Efficient asymmetric synthesis of pyrrolidine derivatives, including those with tert-butyl groups, was demonstrated. This has implications for the synthesis of enantiomerically pure compounds used in various chemical and pharmaceutical applications (Chung et al., 2005).

Neuraminidase Inhibitors : Pyrrolidine cores were synthesized as potent inhibitors of influenza neuraminidase. This research contributes to the development of antiviral drugs (Wang et al., 2001).

Material Science

- Polyimide Synthesis : The introduction of di-tert-butyl groups in polyimides, using compounds related to the queried chemical, led to materials with low dielectric constants, excellent solubility, and high glass transition temperatures. This has potential applications in electronics and material science (Chern et al., 2009).

Direcciones Futuras

The future directions for research on TBPMPH could include further studies on its synthesis, structure, and potential applications in various fields. Given its role as a useful intermediate in pharmaceutical and organic synthesis , there could be potential for its use in the development of new drugs or other chemical products.

Propiedades

IUPAC Name |

3-[(2-tert-butyl-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(9-12)16(2,3)4)18-11-13-7-8-17-10-13;/h5-6,9,13,17H,7-8,10-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXAJOLYCSSNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)